1-[5-(2-fluorophenyl)furan-2-yl]-N-(4-methylbenzyl)methanamine
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Overview
Description
{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is an organic compound that features a furan ring substituted with a fluorophenyl group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the furan ring reacts with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the fluorophenyl and methylphenyl groups, potentially leading to the formation of corresponding aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its structural features make it a candidate for drug discovery and development .
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new drugs for the treatment of various diseases .
Industry
In industry, {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- {[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE
- {[5-(2-BROMOPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE
- {[5-(2-IODOPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE
Uniqueness
The uniqueness of {[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}[(4-METHYLPHENYL)METHYL]AMINE lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18FNO |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C19H18FNO/c1-14-6-8-15(9-7-14)12-21-13-16-10-11-19(22-16)17-4-2-3-5-18(17)20/h2-11,21H,12-13H2,1H3 |
InChI Key |
GMKXGRHXRPKNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
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